molecular formula C13H7Cl5O2S B1596504 4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl CAS No. 66640-59-3

4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl

Cat. No.: B1596504
CAS No.: 66640-59-3
M. Wt: 404.5 g/mol
InChI Key: APTRVLUXSHYLHM-UHFFFAOYSA-N
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Description

4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl is a chlorinated biphenyl compound with the molecular formula C13H7Cl5O2S. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

The primary targets of 4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl are protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell survival, apoptosis, and thyroid hormone synthesis .

Mode of Action

The compound interacts with its targets by inducing changes in their expression and phosphorylation status. Specifically, it increases the levels of Akt, p-Akt, and p-FoxO3a, while decreasing NIS levels . This leads to alterations in cell viability and apoptosis, as well as thyroid hormone synthesis .

Biochemical Pathways

The affected biochemical pathway is the Akt/FoxO3a/NIS signaling pathway . The compound’s action on this pathway results in changes in thyroid cell function, including decreased cell viability and increased apoptosis .

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is likely to have a high degree of persistence in the environment and bioaccumulation in organisms due to its chemical structure .

Result of Action

The molecular and cellular effects of the compound’s action include decreased cell viability, increased apoptosis, and altered thyroid hormone synthesis . These effects are primarily mediated through changes in the expression and phosphorylation of Akt, FoxO3a, and NIS .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s persistence and bioaccumulation can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl typically involves the sulfonation of 2,2’,3’,4’,5-pentachlorobiphenyl. This process can be achieved through the reaction of the biphenyl compound with methylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar sulfonation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted biphenyl derivatives .

Scientific Research Applications

4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl has several applications in scientific research:

    Chemistry: It is used as a reference material in analytical chemistry for the study of chlorinated biphenyls.

    Biology: Research on its biological effects helps in understanding the impact of chlorinated biphenyls on living organisms.

    Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for exposure.

    Industry: It is used in the development of materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies related to environmental persistence and toxicology .

Properties

IUPAC Name

1,2,3-trichloro-4-(2,5-dichloro-4-methylsulfonylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl5O2S/c1-21(19,20)11-5-9(15)7(4-10(11)16)6-2-3-8(14)13(18)12(6)17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTRVLUXSHYLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216801
Record name 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66640-59-3
Record name 2,2',3,4,5'-Pentachloro-4'-(methylsulfonyl)-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-4'-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5'-PENTACHLORO-4'-(METHYLSULFONYL)-1,1'-BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5A9UF6YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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